molecular formula C15H10OSe B14510537 2-Benzylidene-1-benzoselenophen-3(2H)-one CAS No. 63329-73-7

2-Benzylidene-1-benzoselenophen-3(2H)-one

Cat. No.: B14510537
CAS No.: 63329-73-7
M. Wt: 285.21 g/mol
InChI Key: BJIHQQAADUAJGS-UHFFFAOYSA-N
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Description

2-Benzylidene-1-benzoselenophen-3(2H)-one is an organic compound that belongs to the class of benzoselenophenes. These compounds are characterized by the presence of a selenium atom within a fused aromatic ring system. The unique properties of selenium-containing compounds make them of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1-benzoselenophen-3(2H)-one typically involves the condensation of benzaldehyde with benzoselenophenone under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of benzoselenophenone in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1-benzoselenophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding benzoselenophen-3(2H)-one.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce the corresponding benzoselenophen-3(2H)-one.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex selenium-containing compounds.

    Biology: Potential use as a probe for studying selenium’s role in biological systems.

    Medicine: Investigated for its potential antioxidant and anticancer properties.

    Industry: Possible applications in materials science, particularly in the development of novel semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-Benzylidene-1-benzoselenophen-3(2H)-one is not well-documented. selenium-containing compounds often exert their effects through redox mechanisms, interacting with biological molecules such as proteins and DNA. The specific molecular targets and pathways would require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzoselenophen-3(2H)-one: The parent compound without the benzylidene moiety.

    2-Benzylidene-1-benzofuran-3(2H)-one: A similar compound with oxygen instead of selenium.

    2-Benzylidene-1-benzothiophen-3(2H)-one: A similar compound with sulfur instead of selenium.

Uniqueness

2-Benzylidene-1-benzoselenophen-3(2H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. Selenium’s ability to participate in redox reactions and form stable compounds with various oxidation states makes it particularly interesting for research and applications.

Properties

CAS No.

63329-73-7

Molecular Formula

C15H10OSe

Molecular Weight

285.21 g/mol

IUPAC Name

2-benzylidene-1-benzoselenophen-3-one

InChI

InChI=1S/C15H10OSe/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H

InChI Key

BJIHQQAADUAJGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3[Se]2

Origin of Product

United States

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